N-(2-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide
Description
N-(2-Methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a pyridazinone derivative featuring a 4-phenylpiperazine moiety at position 3 of the pyridazinone core and a 2-methoxyphenyl acetamide substituent. Pyridazinones are renowned for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c1-31-20-10-6-5-9-19(20)24-22(29)17-28-23(30)12-11-21(25-28)27-15-13-26(14-16-27)18-7-3-2-4-8-18/h2-12H,13-17H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUDPNYDAFZQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 419.5 g/mol. Its structure includes a pyridazine core linked to a methoxyphenyl group and a piperazine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 1189471-25-7 |
Pharmacological Properties
Research indicates that compounds similar to this compound often exhibit anti-inflammatory , analgesic , and anticancer properties. The presence of the piperazine group is associated with interactions at various biological targets, particularly those involved in pain and inflammation pathways.
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity and efficacy of this compound against known standards. These studies typically involve:
-
Cell Viability Assays : Assessing cytotoxic effects on various cancer cell lines.
Cell Line IC50 (µM) Notes NCI-H196 15 Strong cytotoxicity observed NCI-H889 45 Moderate cytotoxicity
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is crucial for its therapeutic potential. Studies suggest that it exhibits favorable absorption and distribution characteristics, although detailed pharmacokinetic profiles remain to be fully elucidated.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-(4-chlorophenyl)piperazin-1-yl]-6-hydroxy-pyridazine | Chlorophenyl piperazine | Enhanced anti-inflammatory activity |
| N-[3-(dimethylamino)propyl]-pyridazine | Dimethylamino group | Potential for CNS activity |
| N-[3-(4-fluorophenyl)piperidin-1-yl]-pyridazine | Fluorophenyl piperidine | Increased lipophilicity |
Scientific Research Applications
Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to N-(2-methoxyphenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide exhibit notable anti-inflammatory and analgesic effects. The specific structure suggests potential interactions with biological targets involved in pain and inflammation pathways, such as cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Anticancer Activity
Preliminary studies have shown that derivatives of pyridazine compounds often display anticancer properties. The unique combination of functional groups in this compound may enhance its efficacy against various cancer cell lines by modulating specific signaling pathways involved in tumor growth and proliferation .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:
-
Formation of the Pyridazine Core:
- Utilizing nucleophilic substitutions to construct the pyridazine ring.
- Incorporating the carbonyl group, which is susceptible to nucleophilic attack.
-
Introduction of Functional Groups:
- Attaching the methoxyphenyl group via electrophilic aromatic substitution.
- Incorporating the piperazine moiety through condensation reactions.
-
Final Acetylation:
- Concluding the synthesis with acetamide formation to yield the final product.
In Vitro Assays
In vitro assays are essential for evaluating the binding affinity and efficacy of this compound against various receptors involved in pain signaling and inflammation modulation. These studies help elucidate its pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Their Implications
The table below highlights key structural differences between the target compound and analogs, emphasizing how substituents influence bioactivity and physicochemical properties:
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound?
The synthesis involves multi-step reactions, including:
- Substitution reactions to introduce the 4-phenylpiperazinyl group onto the pyridazinone core.
- Amide coupling between intermediates (e.g., 2-(6-oxopyridazin-1(6H)-yl)acetic acid and substituted anilines) using condensing agents like DCC or EDCI .
- Optimization of reaction conditions (e.g., inert atmosphere, controlled temperatures) to minimize side reactions and improve yields .
Key intermediates include 3-(4-phenylpiperazin-1-yl)pyridazin-6(1H)-one and activated acetic acid derivatives .
Basic: Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the pyridazinone ring and substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced: How can reaction conditions be optimized to enhance synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates during amide coupling .
- Catalyst use : Acidic or basic catalysts (e.g., piperidine) accelerate condensation steps .
- Temperature control : Low temperatures (0–5°C) reduce side reactions in nitration or reduction steps .
Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?
- Receptor binding assays : Screen for affinity to serotonin or dopamine receptors due to the 4-phenylpiperazine moiety .
- Enzyme inhibition studies : Test activity against kinases or phosphodiesterases using fluorescence-based assays .
- Molecular docking : Predict interactions with targets like COX-2 or β-tubulin using software (e.g., AutoDock) .
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
- Substituent variation : Replace the 2-methoxyphenyl group with halogenated or hydroxyl analogs to assess bioactivity shifts .
- Pharmacophore mapping : Identify critical moieties (e.g., pyridazinone carbonyl) using comparative bioassay data .
- In vitro testing : Evaluate cytotoxicity (e.g., against AGS gastric cancer cells) and anti-inflammatory activity (e.g., COX-2 inhibition) .
Data Contradiction: How to address discrepancies in reported bioactivity of structural analogs?
- Standardized assays : Use consistent cell lines (e.g., AGS for cytotoxicity) and protocols to minimize variability .
- Meta-analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) across studies to identify trends .
- Dose-response validation : Re-test conflicting compounds at multiple concentrations to confirm IC₅₀ values .
Basic: What key intermediates are involved in the synthesis?
- 3-(4-Phenylpiperazin-1-yl)pyridazin-6(1H)-one : Forms the core structure via substitution reactions .
- N-(2-methoxyphenyl)-2-bromoacetamide : Generated through bromination of acetic acid derivatives .
- Hydrazide intermediates : Used in cyclocondensation steps to form pyridazinone rings .
Advanced: What in vitro models are suitable for evaluating anticancer potential?
- Cell line panels : Test against AGS (gastric), MCF-7 (breast), and HeLa (cervical) cancer lines using MTT assays .
- Apoptosis assays : Measure caspase-3 activation via flow cytometry .
- Migration inhibition : Use scratch assays to assess anti-metastatic effects .
Methodological: How is compound stability assessed under storage conditions?
- Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Light sensitivity tests : Use UV-vis spectroscopy to detect photodegradation products .
- Lyophilization : Improve long-term stability by storing as a lyophilized powder at -20°C .
Advanced: What computational methods predict target binding affinity?
- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
- Free-energy perturbation (FEP) : Quantify binding energy contributions of specific substituents .
- QSAR modeling : Corrogate substituent electronegativity with bioactivity using regression analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
